7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the field of organic chemistry
Preparation Methods
One common method is the difluoromethylation of disulfides using TMS-CF2H, which is a metal-free approach that converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group . This method is notable for its operational simplicity and good functional group tolerance.
Chemical Reactions Analysis
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The difluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Scientific Research Applications
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its difluoromethylthio group. This group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The molecular pathways involved often include enzyme inhibition and modulation of protein functions .
Comparison with Similar Compounds
Similar compounds to 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one include other difluoromethylated compounds such as N-difluoromethyl amides, carbamates, thiocarbamates, ureas, and formamides. These compounds share the difluoromethyl group but differ in their overall structure and specific chemical properties.
Properties
Molecular Formula |
C10H7F3OS |
---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2 |
InChI Key |
HETSWFDJDIQHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F |
Origin of Product |
United States |
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